molecular formula C13H18F3N5O4 B2955983 ethyl 4-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1421463-73-1

ethyl 4-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2955983
CAS RN: 1421463-73-1
M. Wt: 365.313
InChI Key: GMEGZUFQDUEBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H18F3N5O4 and its molecular weight is 365.313. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which share a similar structural framework, were synthesized using microwave-assisted techniques. These compounds were then evaluated for their antimicrobial, antilipase, and antiurease activities. Some displayed good to moderate antimicrobial activity against tested microorganisms, highlighting the chemical's potential in developing new antimicrobial agents (Başoğlu et al., 2013).

Reduction, Mannich Reaction, and Antimicrobial Activity

A related study focused on the synthesis of ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates and their subsequent reduction and Mannich reaction. These processes yielded compounds with varied functional groups, which were then tested for antimicrobial activity, revealing that Mannich bases exhibited notable activity against tested microorganisms (Fandaklı et al., 2012).

Synthesis and Characterization of Piperazine Derivatives

Another research avenue includes the synthesis and characterization of piperazine derivatives, which are relevant for their potential as herbicides, plant growth regulators, and in pharmaceutical applications. These studies often aim to understand the structure-activity relationships to improve their efficacy and reduce toxicity (Stoilkova et al., 2014).

Photophysical Properties Investigation

The photophysical properties of similar compounds, such as norfloxacin and its derivatives, were studied to understand the effects of different substituents on the molecule's behavior. These studies contribute to the design of molecules with optimized photophysical properties for applications in photochemistry and drug development (Cuquerella et al., 2006).

properties

IUPAC Name

ethyl 4-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N5O4/c1-3-25-12(24)20-6-4-19(5-7-20)9(22)8-21-11(23)18(2)10(17-21)13(14,15)16/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEGZUFQDUEBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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